molecular formula C8H10ClNO3 B1429890 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride CAS No. 943635-10-7

6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride

Cat. No. B1429890
M. Wt: 203.62 g/mol
InChI Key: LMEQBOXUEMCZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride, also known as 6-methoxy-4-methylnicotinic acid hydrochloride, is a chemical compound . It has a molecular weight of 203.62 .


Molecular Structure Analysis

The IUPAC name for this compound is 6-methoxy-4-methylnicotinic acid hydrochloride . The InChI code is 1S/C8H9NO3.ClH/c1-5-3-7(12-2)9-4-6(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Derivatives : 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride is used in the synthesis of various chemical compounds. Horikawa, Hirokawa, and Kato (2001) developed an effective synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, highlighting the regioselectivity in reactions and improvements in the process (Horikawa, Hirokawa, & Kato, 2001).

  • Intermediate in Pharmaceutical Synthesis : In pharmaceutical research, it serves as a key intermediate. For instance, Hirokawa, Horikawa, and Kato (2000) described its use in synthesizing a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).

Material Science and Engineering

  • Preparation of Functionalized Pyridines : Eidamshaus et al. (2011) utilized a multicomponent reaction involving carboxylic acids, which could potentially involve 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride, for the preparation of enantiopure pyridines. This showcases its potential application in material science and engineering (Eidamshaus, Kumar, Bera, & Reissig, 2011).

Biomedical Research

  • Radiopharmaceutical Synthesis : In the field of radiopharmaceuticals, compounds like 6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride are important for synthesizing labeled compounds. Gao, Wang, and Zheng (2016) synthesized a radioligand using a related compound, showcasing the relevance in this area (Gao, Wang, & Zheng, 2016).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-methoxy-4-methylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-5-3-7(12-2)9-4-6(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEQBOXUEMCZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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